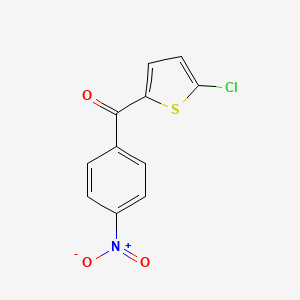
2-(4-Heptyloxybenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Heptyloxybenzoyl)pyridine is a chemical compound belonging to the family of pyridine derivatives. The molecular formula of this compound is C19H23NO2, and it has a molecular weight of 297.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Heptyloxybenzoyl)pyridine can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This method leverages the thermal pericyclic or hetero-Diels Alder (hDA) reaction and the transition metal-catalyzed formal [4 + 2] cycloaddition reaction . Another approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, is common in industrial settings to facilitate efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Heptyloxybenzoyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form complexes with a wide variety of Lewis acids and react with alkylating agents to give pyridinium salts . Additionally, it can be oxidized to give pyridine N-oxides by treatment with peracids .
Common Reagents and Conditions:
Oxidation: Peracids are commonly used to oxidize this compound to pyridine N-oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Alkylating agents are used to form pyridinium salts.
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Pyridinium salts
Scientific Research Applications
2-(4-Heptyloxybenzoyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Heptyloxybenzoyl)pyridine involves its interaction with molecular targets and pathways within biological systems. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The compound’s effects are mediated through its ability to form complexes with metal ions and participate in redox reactions .
Comparison with Similar Compounds
- 2-(4-Methoxybenzoyl)pyridine
- 2-(4-Ethoxybenzoyl)pyridine
- 2-(4-Butoxybenzoyl)pyridine
Comparison: 2-(4-Heptyloxybenzoyl)pyridine is unique due to its heptyloxy group, which imparts distinct physicochemical properties compared to its analogs with shorter alkoxy chains. This difference can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(4-heptoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-3-4-5-8-15-22-17-12-10-16(11-13-17)19(21)18-9-6-7-14-20-18/h6-7,9-14H,2-5,8,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGZAOHWRQXXPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642014 |
Source


|
| Record name | [4-(Heptyloxy)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-12-6 |
Source


|
| Record name | [4-(Heptyloxy)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)











